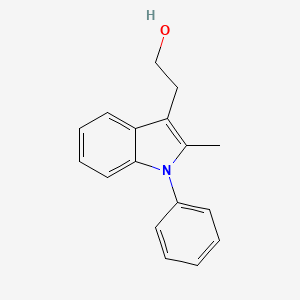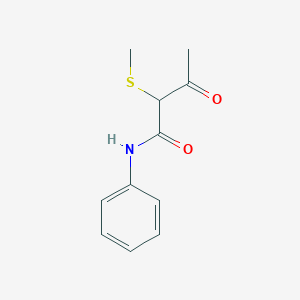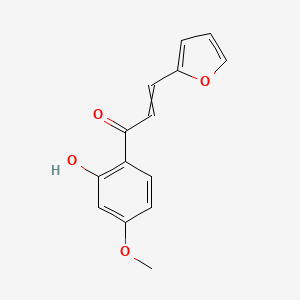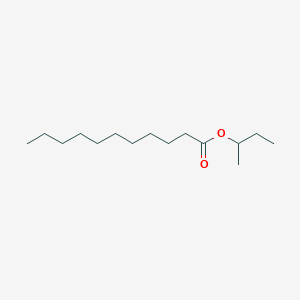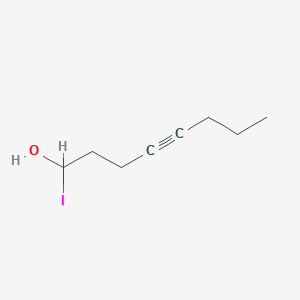![molecular formula C24H25PSi B14641950 Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- CAS No. 54541-88-7](/img/structure/B14641950.png)
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- is an organophosphorus compound with the molecular formula C22H25PSi and a molecular weight of 348.4932 . This compound is part of the broader class of phosphoranes, which are characterized by a phosphorus atom bonded to four substituents, including a ylide group. The presence of the trimethylsilyl group adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- can be synthesized through the Wittig reaction, which involves the reaction of an organophosphorus ylide with an aldehyde or ketone . The ylide is typically prepared by treating triphenylphosphine with a strong base such as butyl lithium, followed by the addition of a suitable halide . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions . The reactions typically occur under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the compound and the desired reaction outcome.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes. These products have various applications in organic synthesis and catalysis.
Aplicaciones Científicas De Investigación
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- has several scientific research applications, including:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through phosphine-mediated reactions.
Mecanismo De Acción
The mechanism of action of phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- involves the formation of a ylide intermediate, which can react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds . The phosphorus atom in the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the final product, typically an alkene.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- include:
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Trimethylphosphine: Another organophosphorus compound with similar reactivity but different steric and electronic properties.
Phosphorane, triphenyl[(trimethylsilyl)methylene]-: A closely related compound with a different substituent on the ylide group.
Uniqueness
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective reactivity and stability under specific conditions. The compound’s ability to form stable ylides and participate in the Wittig reaction distinguishes it from other phosphoranes and organophosphorus compounds.
Propiedades
Número CAS |
54541-88-7 |
|---|---|
Fórmula molecular |
C24H25PSi |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
triphenyl(3-trimethylsilylprop-2-ynylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H25PSi/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,1-3H3 |
Clave InChI |
YGNYTPVGULYQGO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


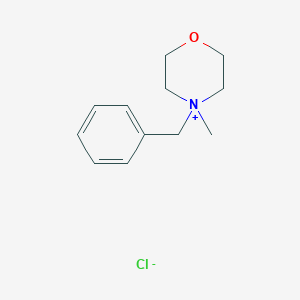
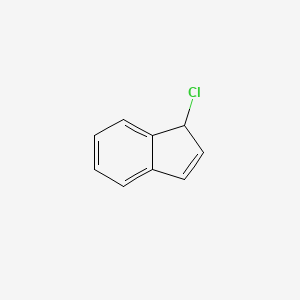
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
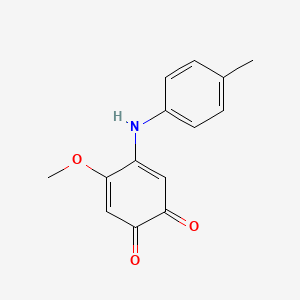
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
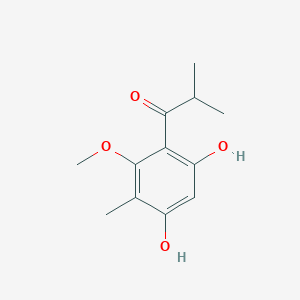
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
